molecular formula C9H7ClN2O2 B15205836 N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide

N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide

Cat. No.: B15205836
M. Wt: 210.62 g/mol
InChI Key: YPIPAQHVIYJWLW-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClN2O2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide typically involves the cyclization of 4-chloroaniline with potassium thiocyanate and bromine in the presence of glacial acetic acid. This reaction forms 6-chloro-2-aminobenzothiazole, which is then acylated and treated with various amines to yield the desired acetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted acetamides, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide include:

Uniqueness

This compound is unique due to its specific isoxazole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

N-(6-chloro-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C9H7ClN2O2/c1-5(13)11-9-7-3-2-6(10)4-8(7)14-12-9/h2-4H,1H3,(H,11,12,13)

InChI Key

YPIPAQHVIYJWLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC2=C1C=CC(=C2)Cl

Origin of Product

United States

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